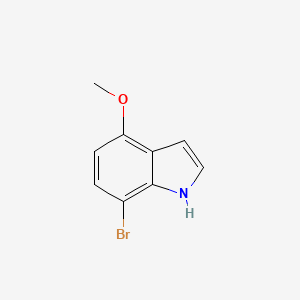

7-bromo-4-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKHWWGUJPWWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395161 | |

| Record name | 7-bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81224-16-0 | |

| Record name | 7-Bromo-4-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81224-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-methoxy-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methoxy-1H-indole is a substituted indole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 4-position imparts unique physicochemical properties that can be exploited for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers in the field.

Chemical and Physical Properties

While experimentally determined data for some physical properties of this compound remain to be fully disclosed in publicly available literature, a compilation of available data and predicted properties provides a solid foundation for its use in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | Certificate of Analysis[1] |

| Molecular Weight | 226.07 g/mol | Certificate of Analysis[1] |

| Appearance | Off-white to light brown solid | Certificate of Analysis[1] |

| Purity (HPLC) | 99.98% | Certificate of Analysis[1] |

| CAS Number | 81224-16-0 | Multiple sources |

| Predicted Boiling Point | 356.49°C | MySkinRecipes[2] |

Note: The boiling point is a predicted value for the isomer 4-bromo-7-methoxy-1H-indole and should be considered an estimate.

Solubility: The solubility of this compound has not been quantitatively reported. However, based on its structure, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, and likely has low solubility in water.

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference and comparison, the characteristic chemical shifts for protons and carbons in substituted indoles are well-documented.

Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring and the methoxy group protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The positions of these signals will be characteristic of the substituted indole ring system.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis and Reactivity

Synthesis

Experimental Protocol: Synthesis of 4-Bromo-7-methoxy-1H-indole [3]

This synthesis involves the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures.

Materials:

-

4-bromo-2-nitroanisole

-

Vinylmagnesium bromide (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in THF (300 ml) is cooled to -60 °C.[3]

-

Vinylmagnesium bromide (1 M in THF) is slowly added to the solution, maintaining the temperature below -40 °C.[3]

-

The reaction mixture is stirred and the temperature is gradually raised to -40 °C over 2 hours.[3]

-

The reaction is quenched by the addition of a saturated ammonium chloride solution (100 ml).[3]

-

The aqueous phase is extracted with ether (200 ml).[3]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[3]

-

The crude product is purified by flash chromatography to yield 4-bromo-7-methoxyindole.[3]

Diagram: Synthetic Workflow for 4-Bromo-7-methoxy-1H-indole

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7-bromo-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 7-bromo-4-methoxy-1H-indole. While specific experimental data for this compound is limited in publicly available literature, this document compiles the existing information and provides context based on related indole derivatives.

Core Physicochemical Characteristics

This compound is a substituted indole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2][3] The physicochemical properties of this compound are crucial for its handling, formulation, and potential therapeutic application.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | This compound-2-carboxylic acid | Notes |

| Molecular Formula | C₉H₈BrNO[4] | C₁₀H₈BrNO₃[5] | |

| Molecular Weight | 226.07 g/mol [6] | 270.08 g/mol [5] | |

| Appearance | Off-white to light brown solid[7] | - | Also described as a yellow solid.[8] |

| Storage Temperature | 2-8°C[7] | - | |

| Monoisotopic Mass | 224.97893 Da[9] | 268.96876 Da[5] | |

| XlogP (Predicted) | 2.7[9] | 2.6[5] | Indicates moderate lipophilicity. |

| CAS Number | 81224-16-0[7][4][6] | 81224-15-9[5][10] |

Synthesis and Experimental Protocols

One documented synthesis is for the positional isomer, 4-bromo-7-methoxy-1H-indole, which provides a plausible synthetic strategy.[12]

Experimental Protocol: Synthesis of 4-bromo-7-methoxy-1H-indole (as a reference) [12]

-

Reaction Setup: A solution of 4-bromo-2-nitroanisole (33.3 mmol) in tetrahydrofuran (THF, 300 ml) is cooled to -60°C.

-

Grignard Addition: Vinylmagnesium bromide (1 M in THF) is slowly added to the solution, ensuring the reaction temperature is maintained below -40°C.

-

Warming: The reaction mixture is stirred and allowed to gradually warm to -40°C over a period of 2 hours.

-

Quenching: The reaction is quenched by the addition of a saturated ammonium chloride (NH₄Cl) solution (100 ml).

-

Extraction: The aqueous phase is extracted with diethyl ether (Et₂O, 200 ml).

-

Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography to yield the target compound.

Diagram 1: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of substituted indoles.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. While specific spectra for this compound are not provided in the search results, the availability of NMR, HPLC, and LC-MS data is mentioned for this and related compounds.[10][13][14]

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts, coupling constants, and integration to confirm the arrangement of protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular formula. Predicted collision cross-section data is available.[9] |

| HPLC/UPLC | Purity assessment | Determines the purity of the compound by separating it from any impurities. |

| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for N-H, C-O, and C-Br bonds. |

Diagram 2: Analytical Workflow for Compound Characterization

Caption: Workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[2][15] Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3]

However, there is a notable lack of specific research on the biological activities of this compound and its close derivatives.[15] While the broader class of methoxy-substituted indoles has been investigated for various therapeutic applications, this particular compound remains largely unexplored in the public domain.[15]

Given the absence of specific data on signaling pathways involving this compound, a generalized workflow for screening its potential biological activity is presented below.

Diagram 3: Workflow for Biological Activity Screening

References

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound-2-carboxylic Acid | C10H8BrNO3 | CID 3580737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - [sigmaaldrich.com]

- 7. 7-BROMO-4-METHOXYINDOLE CAS#: 81224-16-0 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 10. 81224-15-9|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. soc.chim.it [soc.chim.it]

- 12. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 81224-16-0|this compound|BLD Pharm [bldpharm.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole (CAS: 81224-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4-methoxy-1H-indole is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[2] The presence of a bromine atom and a methoxy group on the indole ring of this compound provides strategic points for further functionalization, making it a versatile precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, plausible synthetic routes, and potential applications in drug discovery.

Chemical and Physical Properties

While experimental data for this compound is not extensively reported in publicly available literature, predicted properties and data for closely related analogs provide valuable insights.

Table 1: Chemical and Physical Properties of this compound and a Related Analog

| Property | This compound | 4-bromo-7-methoxy-1H-indole (Analog) | Source |

| CAS Number | 81224-16-0 | 436091-59-7 | [3],[4] |

| Molecular Formula | C₉H₈BrNO | C₉H₈BrNO | [3],[4] |

| Molecular Weight | 226.07 g/mol | 226.07 g/mol | [3],[4] |

| Appearance | Yellow solid | Light yellow to brown solid-liquid mixture | [1],[4] |

| Boiling Point | Not available | 356.5 ± 22.0 °C (Predicted) | [4] |

| pKa | Not available | 15.56 ± 0.30 (Predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry | Room Temperature, Sealed in dry | [5],[4] |

Safety Information: this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[5]

Precautionary statements include P261, P264, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, and P501.[5]

Synthesis and Reactivity

Plausible Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7]

Experimental Protocol: General Fischer Indole Synthesis (Hypothetical for this compound)

-

Step 1: Formation of the Hydrazone. (2-Bromo-5-methoxyphenyl)hydrazine would be reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, in the presence of an acid catalyst (e.g., acetic acid or a mineral acid) to form the corresponding hydrazone. The reaction is typically carried out in a suitable solvent like ethanol.

-

Step 2: Indolization. The formed hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the this compound.[6]

Caption: Plausible Fischer Indole Synthesis pathway for this compound.

Reactivity and Further Functionalization

The bromine atom at the C7 position of this compound is a key functional handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of diverse chemical libraries for drug discovery.[8]

The methoxy group at the C4 position is an electron-donating group that influences the electron density of the benzene portion of the indole ring. The indole nitrogen can be alkylated or protected, and the C3 position is susceptible to electrophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is scarce, its role as a key intermediate in the synthesis of pharmaceutically active molecules is evident from the broader context of indole chemistry.

Precursor for Bioactive Molecules

Substituted indoles are integral to a vast array of therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for compounds targeting various biological pathways. For instance, derivatives of bromo-indoles are investigated for their potential as:

-

Serotonin (5-HT) Receptor Ligands: The indole nucleus is a core component of serotonin. Modified indoles are frequently explored for their ability to modulate 5-HT receptors, with applications in treating migraine, depression, and other neurological disorders.[9] Some indole derivatives have shown 5-HT1 receptor agonist and vasoconstrictor activity.[10]

-

Kinase Inhibitors: Many protein kinase inhibitors, a cornerstone of modern oncology, feature heterocyclic scaffolds. The ability to functionalize the this compound core, for example through Suzuki coupling, allows for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.[11]

-

Antimicrobial and Anticancer Agents: The dihydro-derivative, 4-bromo-7-methoxy-2,3-dihydro-1H-indole, has been investigated for its potential antimicrobial and anticancer properties, suggesting that the core structure has inherent biological relevance.[12]

Caption: Drug discovery workflow starting from this compound.

Potential Signaling Pathway Involvement

Given the structural similarity of the indole core to neurotransmitters like serotonin, derivatives of this compound could potentially interact with serotonergic signaling pathways. These pathways are crucial in regulating mood, appetite, sleep, and vasoconstriction.

Caption: Hypothetical involvement of a this compound derivative in a simplified 5-HT receptor signaling pathway relevant to migraine treatment.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure, featuring multiple sites for chemical modification, allows for the synthesis of diverse libraries of novel compounds. While detailed experimental data on the parent compound is limited, its utility as a precursor for potent biologically active molecules, particularly in the areas of oncology and neurology, is well-established within the broader context of indole chemistry. Further research into the specific synthesis, reactivity, and biological profiling of this compound and its direct derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. aobchem.com [aobchem.com]

- 4. 4-BROMO-7-METHOXY-1H-INDOLE CAS#: 436091-59-7 [amp.chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-7-methoxy-1H-indole [myskinrecipes.com]

- 10. US5545644A - Indole derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Buy 4-bromo-7-methoxy-2,3-dihydro-1H-indole [smolecule.com]

An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds. The presence of a bromine atom and a methoxy group on the indole ring provides handles for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and the potential biological significance of this compound, based on the current understanding of related indole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document serves as a technical resource for researchers interested in its synthesis and potential applications.

Molecular Structure and Chemical Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₉H₈BrNO.[1][2] It consists of a bicyclic structure composed of a benzene ring fused to a pyrrole ring, which is characteristic of the indole core. A bromine atom is substituted at the 7-position and a methoxy group at the 4-position of the indole ring.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [3] |

| CAS Number | 81224-16-0 | [1] |

| Predicted XlogP | 2.7 | [2] |

| Monoisotopic Mass | 224.97893 Da | [2] |

Structural Information

The 2D and 3D structures of this compound illustrate the spatial arrangement of its atoms.

Synthesis Protocol (Proposed)

While a specific, experimentally validated synthesis protocol for this compound is not detailed in the available literature, a plausible route can be proposed based on established indole synthesis methodologies and regioselective bromination techniques. A potential synthetic workflow starting from 4-methoxyindole is outlined below.

Proposed Synthetic Workflow

The proposed synthesis involves the regioselective bromination of 4-methoxyindole. The methoxy group at the 4-position is an ortho-, para-directing group. However, direct bromination of 4-methoxyindole would likely lead to a mixture of products. A more controlled approach would be necessary to achieve selective bromination at the C7 position.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxyindole

4-Methoxyindole can be synthesized via several established methods, such as the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitroanisole.[4]

Step 2: Regioselective Bromination of 4-Methoxyindole

-

Reagents and Materials:

-

4-Methoxyindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Procedure:

-

Dissolve 4-methoxyindole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.

-

Spectroscopic Data (Predicted and Analogous Compounds)

No experimentally determined spectra (NMR, IR, MS) for this compound are readily available in the public domain. However, predicted mass spectral data can be found, and NMR data for analogous compounds can provide an indication of the expected chemical shifts.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.98621 |

| [M+Na]⁺ | 247.96815 |

| [M-H]⁻ | 223.97165 |

NMR Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are unavailable, data from related compounds such as 7-bromo-3-methyl-1H-indole can be used for approximation.[5] The presence of the electron-withdrawing bromine atom at C7 would be expected to deshield the adjacent protons, while the electron-donating methoxy group at C4 would shield nearby protons.

Potential Biological Activity and Applications in Drug Discovery

The indole nucleus is a key structural motif in a wide range of biologically active compounds, including many approved drugs. The introduction of bromo and methoxy substituents can modulate the biological activity of the indole core.

Role of Bromo and Methoxy Substituents

-

Bromine: The bromine atom can increase lipophilicity, potentially enhancing membrane permeability. It can also serve as a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse compound libraries for drug screening.

-

Methoxy Group: The methoxy group can influence the electronic properties of the indole ring, affecting its interaction with biological targets. It can also be a site for metabolic modification in vivo.

Potential Therapeutic Areas

Substituted indoles have shown promise in a variety of therapeutic areas, including:

-

Oncology: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.

-

Neuroscience: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.

-

Infectious Diseases: Indole derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.

Hypothetical Drug Discovery Workflow

A logical workflow for the investigation of this compound in a drug discovery context is presented below.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel bioactive molecules. While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest that it could be a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers to begin exploring the synthesis and potential applications of this and related substituted indoles. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

Spectroscopic Profile of 7-bromo-4-methoxy-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 7-bromo-4-methoxy-1H-indole. Due to the limited availability of experimentally verified public data for this specific molecule, this document presents a combination of predicted data from reliable chemical databases and general experimental protocols applicable to the analysis of substituted indoles. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and drug development.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₉H₈BrNO Molecular Weight: 226.07 g/mol CAS Number: 81224-16-0

Spectroscopic Data

The following tables summarize the available predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | br s | N-H |

| ~7.2-7.4 | m | Aromatic C-H |

| ~6.9-7.1 | m | Aromatic C-H |

| ~6.5 | d | Aromatic C-H |

| ~3.9 | s | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-4 (C-OCH₃) |

| ~135 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~122 | C-6 |

| ~115 | C-5 |

| ~105 | C-3 |

| ~100 | C-7 (C-Br) |

| ~56 | OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula and isotopic distribution of bromine.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 225.98621 | [M+H]⁺ | Predicted monoisotopic mass for the protonated molecule, showing the characteristic isotopic pattern for bromine. |

| 247.96815 | [M+Na]⁺ | Predicted sodium adduct. |

Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (methoxy) | Stretching |

| ~1600-1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (aryl ether) | Asymmetric Stretching |

| ~1050 | C-O (aryl ether) | Symmetric Stretching |

| ~600-500 | C-Br | Stretching |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for substituted indoles like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

-

Scan a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern, which will be distinctive due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indole derivative.

The Biological Versatility of Substituted Indoles: A Technical Guide for Drug Discovery

The indole scaffold, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry due to its remarkable ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of substituted indoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for the development of next-generation indole-based therapeutics.

Anticancer Activity of Substituted Indoles

Substituted indoles have emerged as a significant class of compounds in oncology, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. These include the inhibition of critical enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and modulation of key signaling pathways.

Quantitative Anticancer Activity

The anticancer potency of various substituted indoles has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the activities of representative compounds is presented below.

| Compound Class | Specific Compound Example | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50) |

| Chalcone-indole derivative | Compound 12 | Tubulin Polymerization Inhibition | Various | 0.22 - 1.80 µM[1] |

| Quinoline-indole derivative | Compound 13 | Tubulin Polymerization Inhibition | Various | 2 - 11 nM[1] |

| Benzimidazole-indole derivative | Compound 8 | Tubulin Polymerization Inhibition | Various | 50 nM (average)[1] |

| Indole-vinyl sulfone derivative | Compound 9 | Tubulin Polymerization Inhibition | Various | Potent activity[1] |

| Ursolic acid-indole derivative | Compound 30a | Cytotoxic | SMMC-7721 | 0.89 ± 0.11 µM[1] |

| Ursolic acid-indole derivative | Compound 5f | Topoisomerase IIα Inhibition | SMMC-7721, HepG2 | 0.56 ± 0.08 µM, 0.91 ± 0.13 µM[2] |

| Indole-based sulfonohydrazide | Compound 5f | Cytotoxic | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM[3] |

| Indole-penta-heterocycle | Compound 10b | EGFR and p53-MDM2 modulation | A549, K562 | 120 nM, 10 nM[4] |

| 3-(3-oxoaryl) indole | Compounds 3a-3e, 3i | Cytotoxic | B16F10, MCF7 | Varies[5] |

| 3,5-Diprenyl indole | Compound 35 | Cytotoxic | MIA PaCa-2 | 9.5 ± 2.2 μM[6] |

| 3-Arylthio-1H-indoles | R = 6-thiophen-3-yl | Tubulin Polymerization Inhibition | MCF-7 | 4.5 nM[6] |

| 1,3,4,9-tetrahydropyrano[3,4-b]indole | Compound 19 | PI3K/AKT/mTOR Inhibition | MDA-MB-231 | 2.29 µM[7] |

Key Signaling Pathways in Anticancer Activity

Substituted indoles exert their anticancer effects by modulating several critical signaling pathways that control cell growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in many cancers.[7] Several indole derivatives have been shown to inhibit this pathway at various points. For instance, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can inhibit the phosphorylation and activation of Akt.[8] Some synthetic indole derivatives act as dual inhibitors of PI3K and mTOR.[8]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoles.

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Indole compounds like I3C and DIM have been found to inhibit the activation of NF-κB.[8] They can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription. Some indole-hydantoin derivatives have been shown to suppress the transcriptional activity of NF-κB by inhibiting the phosphorylation of the p65 subunit.[9]

Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to modulate the MAPK pathway. For example, some indole derivatives can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, leading to the suppression of cancer cell growth.[6][10]

Caption: Modulation of the MAPK signaling pathway by substituted indoles.

Anti-inflammatory Activity of Substituted Indoles

Chronic inflammation is a key contributor to a wide range of diseases. Substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of indole derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with results expressed as IC50 values.

| Compound Class | Specific Compound Example | Target | Activity (IC50) |

| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4b | COX-2 | 0.11 µM[11] |

| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4d | COX-2 | 0.17 µM[11] |

| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4f | COX-2 | 0.15 µM[11] |

| 1,3-dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 ± 0.04 µM[7] |

| 1,3-dihydro-2H-indolin-2-one | Compound 9h | COX-2 | 2.422 ± 0.10 µM[7] |

| 1,3-dihydro-2H-indolin-2-one | Compound 9i | COX-2 | 3.34 ± 0.05 µM[7] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one | Compound 5 | LOX | 0.56 µM[12] |

| (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide | Compound 6 | LOX | 53.61 µM[12] |

| Indolebutyric acid | IBA (7b) | LOX | 17.82 µM[12] |

Antimicrobial Activity of Substituted Indoles

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted indoles have shown promising activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial potency of indole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Specific Compound Example | Microorganism | Activity (MIC in µg/mL) |

| Indole-thiadiazole | Compound 2h | S. aureus | 6.25[13] |

| Indole-triazole | Compound 3d | S. aureus | 6.25[13] |

| Indole-triazole | Compound 3d | MRSA | Excellent activity[13] |

| Indole-carbothioamide | Compound 1b | C. albicans | 3.125[13] |

| Indole-thiadiazole | Compounds 2b-d | C. albicans | 3.125[13] |

| Indole-triazole | Compounds 3b-d | C. albicans | 3.125[13] |

| Multi-halogenated indoles | 6-bromo-4-iodoindole | S. aureus | 20[14] |

| Multi-halogenated indoles | 4-bromo-6-chloroindole | S. aureus | 30[14] |

Neuroprotective Activity of Substituted Indoles

Neurodegenerative diseases pose a significant global health challenge. Indole derivatives have been investigated for their neuroprotective potential, with mechanisms including antioxidant effects and modulation of pathways involved in neuronal survival.

Several indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.[15] For example, in studies using SH-SY5Y neuroblastoma cells, certain compounds have shown to increase cell viability and reduce reactive oxygen species (ROS) levels when challenged with neurotoxins.[16][17][18] Some indole-based compounds also exhibit the ability to disaggregate amyloid-beta peptides, a hallmark of Alzheimer's disease.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. The following sections provide step-by-step protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted indole compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the indole compound in the complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Substituted indole compound stock solution

-

96-well microtiter plates

-

Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the indole compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound.

-

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a working solution of fluorescein in phosphate buffer.

-

Add the fluorescein solution to all wells of the microplate.

-

Add the indole compound at various concentrations to the sample wells and Trolox to the standard wells. Add buffer to the blank wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding AAPH solution to all wells.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Express the ORAC value of the sample in Trolox equivalents.

-

Thioflavin T (ThT) Assay for Amyloid Beta Aggregation

This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides.

-

Materials:

-

Aβ peptide (e.g., Aβ42)

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of Aβ peptide and pre-treat to ensure a monomeric state.

-

Prepare a working solution of ThT in the assay buffer.

-

In the wells of the microplate, mix the Aβ peptide solution with the indole compound at various concentrations.

-

Include a positive control (Aβ peptide without inhibitor) and a negative control (buffer only).

-

Add the ThT working solution to all wells.

-

Incubate the plate at 37°C, with intermittent shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[13]

-

Plot the fluorescence intensity versus time to monitor the kinetics of Aβ aggregation. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity compared to the positive control.

-

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

Inducing agent for oxidative stress (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

Substituted indole compound

-

MTT solution

-

96-well plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate if necessary.

-

Pre-treat the cells with various concentrations of the indole compound for a specified period (e.g., 1-24 hours).

-

Induce oxidative stress by adding the inducing agent (e.g., H2O2) to the wells.

-

Include a control group (cells with inducing agent but no compound) and a vehicle control group.

-

Incubate for a further 24 hours.

-

Assess cell viability using the MTT assay as described in section 5.1.

-

An increase in cell viability in the compound-treated groups compared to the control group indicates a neuroprotective effect.

-

Conclusion

The indole nucleus continues to be a remarkably fertile source of biologically active molecules. The diverse pharmacological activities of substituted indoles, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action. The continued exploration of this versatile scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly pave the way for the discovery and development of novel and effective therapies for a multitude of human diseases.

References

- 1. medchemica.com [medchemica.com]

- 2. researchgate.net [researchgate.net]

- 3. arigobio.com [arigobio.com]

- 4. researchgate.net [researchgate.net]

- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 14. anaspec.com [anaspec.com]

- 15. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Discovery, History, and Therapeutic Potential of Bromoindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of bromoindoles, from their ancient origins to their current status as promising therapeutic agents. This document provides a comprehensive overview of their discovery, natural sources, synthetic methodologies, and mechanisms of action, with a focus on their anticancer and anti-inflammatory properties.

A Journey Through Time: The History of Bromoindoles

The story of bromoindoles begins not in a modern laboratory, but in the ancient world with the highly prized dye, Tyrian purple.[1][2][3] This vibrant reddish-purple pigment, associated with royalty and power, was painstakingly extracted from the mucus of several species of predatory sea snails of the Muricidae family.[1][2][4] The primary chemical constituent of this historic dye is 6,6'-dibromoindigo, a dimer derived from brominated indole precursors.[1][2] For centuries, the secrets of Tyrian purple production were closely guarded, highlighting the early human interaction with and utilization of bromoindoles.[1]

The modern scientific exploration of bromoindoles began with the investigation of marine organisms. These life forms, thriving in unique and competitive environments, have evolved to produce a vast array of secondary metabolites, many of which are halogenated.[5] Brominated compounds are particularly abundant in the marine environment.[5] In recent decades, a diverse range of bromoindole alkaloids has been isolated from marine invertebrates such as sponges, tunicates, and molluscs, as well as from marine-associated microorganisms.[6] This has spurred significant interest in their pharmacological potential.

Nature's Bounty: Bromoindoles from Marine Sources

Marine organisms are a prolific source of structurally diverse and biologically active bromoindoles. These compounds are often involved in the host's defense mechanisms.

Marine Sponges

Sponges of the class Demospongiae are particularly rich in bromoindoles. For instance, the sub-Arctic sponge Geodia barretti has been a source for the isolation of several 6-bromoindole alkaloids, including barettin and geobarrettins.[7][8]

Marine Algae

Red algae of the genus Laurencia are known to produce a variety of halogenated metabolites, including bromoindoles.

Tunicates

These marine invertebrates, also known as sea squirts, have yielded a number of bromoindole-containing compounds with potent biological activities.

Biological Activities of Bromoindoles

Bromoindoles exhibit a wide spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The presence and position of the bromine atom on the indole ring, as well as other structural features, significantly influence their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of bromoindoles against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anti-inflammatory Activity

Several bromoindoles have shown potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6][9][10]

Antibacterial and Antifungal Activities

Certain bromoindoles have also demonstrated significant antimicrobial properties, making them potential candidates for the development of new anti-infective agents.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of naturally occurring and synthetic bromoindoles.

| Compound Name | Marine Source | Cancer Cell Line | IC50 / GI50 (µM) | Citation |

| 6-Bromoindole | Dicathais orbita (Mollusc) | RAW264.7 (Macrophage) | >40 (for NO inhibition) | [9] |

| 6-Bromoisatin | Synthetic | RAW264.7 (Macrophage) | >40 (for NO inhibition) | [9] |

| Barettin | Geodia barretti (Sponge) | Dendritic Cells | 21.0 (for IL-12p40) | [8] |

| Geobarrettin B | Geodia barretti (Sponge) | Dendritic Cells | >25 (for IL-12p40) | [8] |

| Geobarrettin C | Geodia barretti (Sponge) | Dendritic Cells | >25 (for IL-12p40) | [8] |

| 3-(2-Bromoethyl)-indole (BEI-9) | Synthetic | SW480 (Colon) | 12.5 | [10] |

| 3-(2-Bromoethyl)-indole (BEI-9) | Synthetic | HCT116 (Colon) | 5 | [10] |

| Compound Name | Marine Source | Bacterial/Fungal Strain | MIC (µg/mL) | Citation |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Escherichia coli | 8 | [11] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Staphylococcus aureus | 8 | [11] |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Klebsiella pneumoniae | 8 | [11] |

| 4-Bromoindole | Synthetic | Vibrio parahaemolyticus | 50 | [12] |

| 5-Bromoindole | Synthetic | Vibrio parahaemolyticus | 50 | [12] |

Signaling Pathways Modulated by Bromoindoles

The therapeutic effects of bromoindoles are intrinsically linked to their ability to modulate specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several bromoindoles, such as 3-(2-bromoethyl)-indole (BEI-9) and 6-bromoindole, have been shown to inhibit the NF-κB signaling pathway.[6][9][10] This inhibition can occur at different points in the pathway, for instance, by preventing the translocation of the NF-κB p65 subunit to the nucleus.[6][9]

Modulation of the GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and development. Dysregulation of GSK-3β activity is implicated in various diseases, including cancer and neurodegenerative disorders. Some bromoindole derivatives, such as 6-bromo-indirubin-3'-oxime (BIO), are known inhibitors of GSK-3β.[13] Inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway, which in turn can affect gene expression related to cell fate and proliferation.[13]

Experimental Protocols

Isolation of Bromoindoles from Marine Sponges

This protocol outlines a general procedure for the extraction and purification of bromoindoles from marine sponge samples.

Materials:

-

Frozen marine sponge sample

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Hexane

-

Ethyl acetate

-

Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

HPLC grade solvents (acetonitrile, water)

-

Rotary evaporator

-

Freeze dryer

-

Chromatography columns

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation:

-

Lyophilize the frozen sponge sample to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Extraction:

-

Macerate the powdered sponge material with a 1:1 mixture of CH₂Cl₂:CH₃OH at room temperature for 24 hours. Repeat the extraction three times.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with hexane, ethyl acetate, and butanol to separate compounds based on polarity.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate and butanol fractions to column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate or chloroform-methanol.

-

Further purify the fractions containing bromoindoles using Sephadex LH-20 column chromatography with methanol as the eluent.

-

The final purification is achieved by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient.

-

-

Structure Elucidation:

-

The structure of the purified bromoindoles is determined using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (HR-ESI-MS).

-

Synthesis of 5-Bromoindole

This protocol describes a common method for the synthesis of 5-bromoindole via a sulfonation-acetylation-bromination-deprotection sequence.[11][14]

Materials:

-

Indole

-

Sodium bisulfite

-

Ethanol

-

Acetic anhydride

-

Bromine

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Preparation of Sodium Indoline-2-sulfonate:

-

Dissolve indole in ethanol.

-

In a separate flask, prepare an aqueous solution of sodium bisulfite.

-

Add the indole solution to the sodium bisulfite solution with stirring and stir overnight at room temperature.

-

Collect the resulting solid by vacuum filtration, wash with diethyl ether, and air dry.

-

-

Preparation of Sodium 1-Acetylindoline-2-sulfonate:

-

Suspend the sodium indoline-2-sulfonate in acetic anhydride.

-

Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours.

-

Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then diethyl ether.

-

-

Synthesis of 5-Bromoindole:

-

Dissolve the acetylated intermediate in water at 0-5°C.

-

Slowly add one equivalent of bromine dropwise, maintaining the temperature below 5°C.

-

Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

-

Quench any excess bromine with a solution of sodium bisulfite.

-

Make the solution basic by adding a 40% NaOH solution and stir overnight at 50°C to effect deprotection.

-

Cool the reaction mixture to induce precipitation of 5-bromoindole.

-

Collect the product by filtration, wash with water, and dry.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Bromoindole compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the bromoindole compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the bromoindole compound to the wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.[6][7][11][18][19][20]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

-

Complete cell culture medium

-

96-well white, clear-bottom plates

-

Bromoindole compound to be tested

-

NF-κB activator (e.g., TNFα)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the transfected cells in a 96-well plate and allow them to attach overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the bromoindole compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNFα) for the desired period (e.g., 6-24 hours). Include appropriate controls (unstimulated, activator only).

-

-

Cell Lysis:

-

After the incubation period, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

-

Luminescence Measurement:

-

Add the luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control.

-

Determine the inhibitory effect of the bromoindole compound by comparing the NF-κB activity in the presence and absence of the compound.

-

Conclusion

Bromoindoles represent a structurally diverse and biologically significant class of natural products. Their rich history, from ancient dyes to modern drug discovery, underscores their enduring importance. The continued exploration of marine biodiversity promises the discovery of novel bromoindole scaffolds with unique therapeutic properties. The detailed methodologies and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of these fascinating molecules for the development of new and effective treatments for cancer, inflammation, and other diseases.

References

- 1. Tyrian purple - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. history1800ksweeney.wordpress.com [history1800ksweeney.wordpress.com]

- 4. Tyrian Purple | BR - Making Chemistry [brs.net.in]

- 5. One-pot selective biosynthesis of Tyrian purple in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bromoethylindole (BEI-9) redirects NF-κB signaling induced by camptothecin and TNFα to promote cell death in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. indigobiosciences.com [indigobiosciences.com]

The Ubiquitous Presence of Brominated Indole Alkaloids in Nature: A Technical Guide for Researchers

Abstract

Brominated indole alkaloids represent a diverse and fascinating class of natural products, primarily of marine origin, that have garnered significant attention from the scientific community. Their unique chemical structures and potent biological activities make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailing their sources, biosynthesis, and pharmacological properties. A key focus is placed on the quantitative analysis of their bioactivities and the detailed experimental protocols for their isolation and characterization, catering to researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The incorporation of bromine atoms into this structure by marine organisms gives rise to a remarkable array of brominated indole alkaloids with enhanced and often novel biological activities. These compounds are predominantly found in marine invertebrates such as sponges, tunicates (sea squirts), corals, and mollusks. This guide will delve into the major classes of these alkaloids, including the aplysinopsins, meridianins, and the historically significant Tyrian purple dye, providing a deep dive into their chemistry and biological significance.

Natural Sources and Major Classes

Brominated indole alkaloids are not uniformly distributed in the marine environment; rather, specific taxonomic groups of organisms are known to be rich sources of distinct classes of these compounds.

-

Sponges (Phylum Porifera): Marine sponges are a prolific source of brominated indole alkaloids. Genera such as Verongia, Aplysina, Smenospongia, and Thorecta are known to produce a variety of these compounds, including the well-studied aplysinopsins .[1][2][3][4] These alkaloids often exhibit cytotoxic, antimicrobial, and neuromodulatory activities.[4][5][6][7][8][9][10][11][12][13]

-

Tunicates (Subphylum Tunicata): Ascidians, or sea squirts, are another significant source of these alkaloids. The genus Aplidium, for instance, is known for producing meridianins , which have demonstrated potent activity as protein kinase inhibitors.[1][2][14][15][16][17][18][19][20][21][22][23]

-

Mollusks (Phylum Mollusca): Certain marine snails, particularly from the Muricidae family (e.g., Murex brandaris), are famous for producing the precursors to the ancient dye Tyrian purple , which is primarily composed of 6,6'-dibromoindigo.[3][24][25][26][27]

Quantitative Bioactivity Data

The biological activities of brominated indole alkaloids are diverse and potent. To facilitate comparison and aid in drug development efforts, the following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative bioactivity data for representative compounds.

Table 1: Cytotoxic Activity of Aplysinopsins and Their Analogs

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference(s) |

| Aplysinopsin | LH-1220 (Murine Lymphoma) | Cytotoxicity | 2.3 | [5] |

| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 3.5 | [5] | |

| Methylaplysinopsin | LH-1220 (Murine Lymphoma) | Cytotoxicity | 3.5 | [5] |

| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 6.7 | [5] | |

| Aplysinopsin Analog 4b | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.037 ± 0.43 | [7] |

| Aplysinopsin Analog 5a | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.056 ± 0.3 | [7] |

| Aplysinopsin Analog 4c | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.073 ± 0.15 | [7] |

| Aplysinopsin Analog 4e | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.075 ± 0.37 | [7] |

| Aplysinopsin Analog 5b | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.079 ± 0.24 | [7] |

| Aplysinopsin (10) | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.107 ± 0.38 | [7] |

| EE-84 | K562 (Chronic Myeloid Leukemia) | Cell Death (50 µM) | ~16.5% | [8] |

Table 2: Protein Kinase Inhibitory Activity of Meridianins and Their Derivatives

| Compound | Kinase | IC50 Value (µM) | Reference(s) |

| Meridianin A | CDK1/cyclin B | 1.8 | [16] |

| CDK5/p25 | 1.5 | [16] | |

| GSK-3α/β | >10 | [16] | |

| PKA | 10 | [16] | |

| CK1δ/ε | 1.5 | [16] | |

| Meridianin B | CDK1/cyclin B | 0.45 | [16] |

| CDK5/p25 | 0.4 | [16] | |

| GSK-3α/β | 0.3 | [16] | |

| PKA | 0.8 | [16] | |

| CK1δ/ε | 0.5 | [16] | |

| Meridianin C | CDK1/cyclin B | 0.9 | [16] |

| CDK5/p25 | 0.8 | [16] | |

| GSK-3α/β | 0.7 | [16] | |

| PKA | 1.0 | [16] | |

| CK1δ/ε | 1.0 | [16] | |

| Pim-1 | 1.0 | [15] | |

| Meridianin D | CDK1/cyclin B | 1.2 | [16] |

| CDK5/p25 | 1.0 | [16] | |

| GSK-3α/β | 0.8 | [16] | |

| PKA | 1.5 | [16] | |

| CK1δ/ε | 1.2 | [16] | |

| Meridianin E | CDK1/cyclin B | 0.18 | [16] |

| CDK5/p25 | 0.15 | [16] | |

| GSK-3α/β | 0.5 | [16] | |

| PKA | 0.09 | [16] | |

| CK1δ/ε | 0.4 | [16] | |

| Meridianin F | CDK1/cyclin B | 0.5 | [16] |

| CDK5/p25 | 0.4 | [16] | |

| GSK-3α/β | 0.6 | [16] | |

| PKA | 0.5 | [16] | |

| CK1δ/ε | 0.6 | [16] | |

| Meridianin G | CDK1/cyclin B | >10 | [16] |

| CDK5/p25 | >10 | [16] | |

| GSK-3α/β | >10 | [16] | |

| PKA | >10 | [16] | |

| CK1δ/ε | >10 | [16] | |

| Meridianin Derivative 30 | DYRK1A | 0.034 | [14] |

| CLK1 | 0.032 | [14] | |

| Meridianin Derivative 33 | DYRK1A | 0.068 | [14] |

| CLK1 | 0.065 | [14] | |

| Meridianin Derivative 34 | DYRK1A | 0.052 | [14] |

| CLK1 | 0.048 | [14] | |

| Meridianin/Leucettine Hybrid 5g | FMS | 0.110 | [18][19] |

| LCK | 0.0877 | [18][19] | |

| LYN | 0.169 | [18][19] |

Biosynthesis and Signaling Pathways

The biosynthesis of brominated indole alkaloids involves fascinating enzymatic pathways that harness the reactivity of bromine. The signaling pathways through which these compounds exert their biological effects are also areas of intense research.

Biosynthesis of Tyrian Purple (6,6'-Dibromoindigo)

The biosynthesis of Tyrian purple in marine mollusks is a multi-step process that begins with the amino acid tryptophan. A key enzyme, tryptophan 6-halogenase, specifically brominates tryptophan at the 6-position of the indole ring. Subsequent enzymatic transformations lead to the formation of 6-bromoindole, which is then hydroxylated and dimerizes to form the vibrant purple pigment.[24][25][27]

Signaling Pathways of Aplysinopsins

Aplysinopsin and its analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins. Their mechanism of action involves the suppression of the anti-apoptotic protein Bcl-2 and the simultaneous upregulation of the pro-apoptotic proteins p53, Bax, and Caspase-3.[7][9][11][12] This dual action effectively pushes cancer cells towards programmed cell death.

Signaling Pathways of Meridianins

Meridianins exert their biological effects primarily through the inhibition of various protein kinases. They have been shown to inhibit Glycogen Synthase Kinase 3β (GSK3β), which in turn modulates downstream signaling pathways involving Akt, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][17] This kinase inhibitory activity is central to their potential as therapeutic agents for neurodegenerative diseases and cancer.

Experimental Protocols

The successful isolation and characterization of brominated indole alkaloids require meticulous experimental procedures. The following sections provide detailed methodologies for the extraction, purification, and analysis of these compounds.

General Experimental Workflow